![molecular formula C18H17N3OS2 B2421328 N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-04-4](/img/structure/B2421328.png)
N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, commonly known as TTDA, is a compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively investigated.
Mechanism of Action
The mechanism of action of TTDA is not fully understood, but it is believed to involve the formation of a thioether bond with thiols. This bond formation results in the formation of a fluorescent adduct, which can be used to detect thiols in biological samples. Additionally, TTDA has been found to inhibit the growth of cancer cells, possibly through the induction of apoptosis.
Biochemical and Physiological Effects:
TTDA has been found to have various biochemical and physiological effects. This compound has been shown to have antioxidant properties, and it has been found to inhibit the growth of cancer cells. Additionally, TTDA has been shown to have anti-inflammatory properties, and it has been found to reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
TTDA has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has been extensively studied for its potential use in scientific research. Additionally, TTDA is relatively stable and can be stored for extended periods of time. However, one limitation of TTDA is that it can be toxic at high concentrations, and care should be taken when handling this compound.
Future Directions
There are several future directions for research on TTDA. One potential direction is the development of new methods for the synthesis of this compound. Additionally, further research is needed to fully understand the mechanism of action of TTDA and its potential use as an anticancer agent. Finally, the use of TTDA as a fluorescent probe for the detection of thiols in biological samples could be further explored.
Synthesis Methods
TTDA can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of o-toluidine with p-tolyl isothiocyanate in the presence of a base to produce 3-(p-tolyl)-1,2,4-thiadiazol-5-amine. This intermediate is then reacted with chloroacetyl chloride to produce TTDA.
Scientific Research Applications
TTDA has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, and it has been used in a variety of research studies. Some of the most common research applications of TTDA include its use as a fluorescent probe for the detection of thiols, its use as a potential anticancer agent, and its use in the study of oxidative stress.
properties
IUPAC Name |
N-(2-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12-7-9-14(10-8-12)17-20-18(24-21-17)23-11-16(22)19-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJMDBAYDZQSQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide |
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